molecular formula C5H5NO3 B8059371 3-Cyanooxetane-3-carboxylic acid CAS No. 1609178-60-0

3-Cyanooxetane-3-carboxylic acid

Cat. No.: B8059371
CAS No.: 1609178-60-0
M. Wt: 127.10 g/mol
InChI Key: SZJXKKMZESNRJJ-UHFFFAOYSA-N
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Description

3-Cyanooxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H5NO3. It is a derivative of oxetane, a four-membered cyclic ether, with a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting from Oxetane: One common synthetic route involves the functionalization of oxetane. Oxetane can be nitrated to introduce the cyano group, followed by oxidation to introduce the carboxylic acid group.

  • From Cyanohydrins: Another approach is to start with a cyanohydrin derivative, which can be cyclized to form the oxetane ring, followed by further functionalization to introduce the carboxylic acid group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reagents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typical reagents.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylate salts.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted oxetanes.

Scientific Research Applications

3-Cyanooxetane-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, especially in the context of enzyme inhibition and receptor binding.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-cyanooxetane-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

3-Cyanooxetane-3-carboxylic acid is unique due to its combination of a cyano group and a carboxylic acid group on the same carbon atom. Similar compounds include:

  • Oxetane-3-carboxylic acid: Lacks the cyano group.

  • Cyanoacetic acid: Lacks the oxetane ring.

  • 3-Cyanopyrrolidine-3-carboxylic acid: Similar structure but with a five-membered ring instead of four.

Properties

IUPAC Name

3-cyanooxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c6-1-5(4(7)8)2-9-3-5/h2-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJXKKMZESNRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609178-60-0
Record name 3-cyanooxetane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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